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Compound of Interest

Compound Name: 2-Methylbenzyl alcohol

Cat. No.: B213139

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzyl alcohol, also known as o-tolylmethanol, is an aromatic alcohol that serves as
a versatile ingredient in the synthesis of fragrances. Its characteristic mild, floral, and slightly
spicy aroma makes it a valuable component in a variety of perfume compositions. Beyond its
own scent profile, it can act as a modifier, blending and enhancing other fragrance notes. This
document provides detailed application notes, experimental protocols for its synthesis, and its
use in fragrance formulations.

Physicochemical Properties and Olfactory Profile

2-Methylbenzyl alcohol is a white solid at room temperature with the following properties:
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Property Value

CAS Number 89-95-2

Molecular Formula CsH100

Molecular Weight 122.17 g/mol

Melting Point 33-37 °C

Boiling Point 219 °C

Appearance White solid

Odor Profile Mild, floral, slightly spicy, with sweet notes

Application in Fragrance Compositions

2-Methylbenzyl alcohol is utilized in the fragrance industry for several key purposes:

o Direct Fragrance Ingredient: Its subtle yet pleasant floral and spicy notes add a fresh and
delicate character to perfumes, cosmetics, and personal care products.[1]

» Modifier and Blender: It can be used to round out and harmonize other fragrance notes
within a composition, contributing to a more cohesive and complex final scent.

e Solvent: Like other aromatic alcohols, it can act as a solvent for other fragrance raw
materials, aiding in their dissolution and uniform distribution within the fragrance concentrate.

o Precursor for Ester Synthesis: 2-Methylbenzyl alcohol can be esterified with various
carboxylic acids to produce a range of esters with unique and often more potent fragrance
profiles.

Quantitative Application Data

The concentration of 2-methylbenzyl alcohol in a final fragrance product can vary significantly
depending on the desired olfactory effect and the other components in the formulation. The
following table summarizes typical usage levels based on patent literature.
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Product Concentration
Fragrance Type L Notes
Application (wt%)
Preferred range of 0.3
Perfume QOil - 6 wt%, and most
Floral / Musky N 0.2-75
Composition preferred 0.5 - 3 wt%.

[2]

Can be used at lower

. concentrations (0.01 -
Eau de Toilette,
General Perfumery 0.01-5.0 5 wt%) to round out
Creams )
and harmonize other

notes.

Experimental Protocols: Synthesis of 2-
Methylbenzyl Alcohol

There are several established methods for the synthesis of 2-methylbenzyl alcohol. The
choice of method often depends on the available starting materials, desired purity, and scale of

the reaction.

Method 1: From 2-Methylbenzyldimethylamine via
Acetate Intermediate

This method involves the formation of a quaternary ammonium salt, followed by displacement
with acetate and subsequent hydrolysis. This process is reported to yield a purer product

compared to the Grignard approach.

Experimental Workflow:
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Step 3: Hydrolysis

Methanol/Water (solvent)

Step 2: Acetate Formation

Glacial Acetic Acid (solvent) (Sodium Hydroxide — (Z»Me!hylbenzyl aIcohoD
Step 1: Quaternary Salt Formation
Ethanol (solvent) - 2-Methylbenzyl aceta&ej (Z-Melhylbenzyl acelale)

Ethyl Bromide (Z—Methylbenzylethyldlmethylammonlum brom\da (Quatemary Sa@—
2-Methylbenzyldimethylamine

Click to download full resolution via product page
Caption: Synthesis of 2-Methylbenzyl alcohol via an acetate intermediate.

Protocol:
¢ Synthesis of 2-Methylbenzyl acetate:

o In a 500-mL round-bottomed flask equipped with a reflux condenser, dissolve 29.8 g (0.20
mole) of 2-methylbenzyldimethylamine and 32.7 g (0.30 mole) of ethyl bromide in 40 mL of

absolute ethanol.

o Heat the solution under reflux for 1 hour.
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o Add an additional 10.8 g (0.10 mole) of ethyl bromide and continue refluxing for another 3
hours.

o Remove the solvent and excess ethyl bromide under reduced pressure.

o To the oily residue, add approximately 300 mL of absolute ether and induce crystallization
by scratching.

o Collect the resulting 2-methylbenzylethyldimethylammonium bromide by filtration. The
yield is typically 92-95%.

o In a 500-mL round-bottomed flask with a reflux condenser, place 38.7 g (0.15 mole) of the
quaternary ammonium salt and 49.2 g (0.60 mole) of anhydrous sodium acetate in 200 mL
of glacial acetic acid.

o Heat the mixture under reflux for 8 hours.

o Cool the mixture and pour it into 1 L of an ice-water mixture.

o Neutralize the solution with solid sodium bicarbonate.

o Extract the product with three 75-mL portions of ether.

o Wash the combined ether extracts with saturated sodium bicarbonate solution until all
acetic acid is removed, followed by a wash with saturated sodium chloride solution.

o Dry the ether layer over anhydrous sodium sulfate.

o Remove the ether by distillation and distill the residue under reduced pressure to obtain 2-
methylbenzyl acetate (yield: 88-91%).

o Hydrolysis to 2-Methylbenzyl alcohol:

o In a 250-mL round-bottomed flask with a reflux condenser, dissolve 16.4 g (0.1 mole) of 2-
methylbenzyl acetate in 50 mL of methanol.

o Add a solution of 5 g (0.12 mole) of sodium hydroxide in 50 mL of water.
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o Boil the mixture under reflux for 2 hours.
o Cool the reaction mixture and dilute with 50 mL of water.
o Extract the product with three 75-mL portions of ether.

o Wash the combined ether extracts with 50 mL of water and 50 mL of saturated sodium
chloride solution.

o Dry the ether solution over anhydrous sodium sulfate.
o Remove the solvent by distillation.
o Dissolve the residue in 50 mL of boiling petroleum ether (30-60°C).

o Cool the solution to induce crystallization. Collect the colorless crystals by suction
filtration.

[¢]

The final yield of 2-methylbenzyl alcohol is typically 95-97%.

Method 2: Grignhard Reaction of o-Tolylmagnesium
Bromide with Formaldehyde

This method involves the preparation of a Grignard reagent from an o-tolyl halide, which is then
reacted with formaldehyde to yield the desired alcohol.

Protocol:
e Preparation of o-Tolylmagnesium Bromide:

o In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser,
and a mechanical stirrer, place magnesium turnings.

o Add a small crystal of iodine to activate the magnesium.

o Slowly add a solution of o-bromotoluene in anhydrous diethyl ether to the magnesium
turnings.
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o The reaction should initiate spontaneously. If not, gentle warming may be required.

o Once the reaction starts, add the remaining o-bromotoluene solution at a rate that
maintains a gentle reflux.

o After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure
complete formation of the Grignard reagent.

e Reaction with Formaldehyde:

[e]

Cool the Grignard reagent solution in an ice bath.

o

Slowly bubble dry gaseous formaldehyde through the solution, or add a suspension of dry
paraformaldehyde in anhydrous ether.

o

Stir the reaction mixture vigorously during the addition.

[¢]

After the addition is complete, allow the mixture to warm to room temperature and stir for
several hours.

o Work-up and Purification:

o Pour the reaction mixture slowly onto a mixture of crushed ice and a saturated aqueous
solution of ammonium chloride.

o Separate the ether layer and extract the aqueous layer with two portions of diethyl ether.
o Combine the ether extracts and wash with water, followed by a brine solution.

o Dry the ether solution over anhydrous magnesium sulfate.

o Remove the ether by rotary evaporation.

o Purify the crude 2-methylbenzyl alcohol by vacuum distillation or recrystallization from a
suitable solvent.

Method 3: Direct Oxidation of o-Xylene
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The selective oxidation of one methyl group of o-xylene to the corresponding alcohol is a more
direct industrial approach. This often requires specific catalysts and reaction conditions to
prevent over-oxidation to the aldehyde or carboxylic acid.

Protocol (General Overview):

This process typically involves the liquid-phase oxidation of o-xylene with air or oxygen in the
presence of a metal catalyst, such as cobalt or manganese salts.

The reaction is carried out at elevated temperatures and pressures.

The selectivity towards the formation of 2-methylbenzyl alcohol is a key challenge, and the
reaction often yields a mixture of the alcohol, 2-methylbenzaldehyde, and o-toluic acid.

Separation of the desired alcohol from the product mixture is achieved through distillation.

Incorporation into Fragrance Formulations

The process of incorporating 2-methylbenzyl alcohol into a fragrance formulation follows a
standard workflow for perfume creation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Alcohol in Fragrance Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b213139#application-of-2-methylbenzyl-alcohol-in-
fragrance-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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